N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic compound that features both indole and tetrazole moieties. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties . Tetrazole derivatives are often used in pharmaceuticals due to their bioisosteric properties, which can mimic carboxylic acids . The combination of these two moieties in a single compound makes this compound a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can be achieved through a multi-step process involving the formation of the indole and tetrazole rings followed by their coupling. One common method involves the Fischer indole synthesis, which is a well-established method for constructing indole rings . The tetrazole ring can be synthesized using a [2+3] cycloaddition reaction between an azide and a nitrile .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Fischer indole synthesis and the [2+3] cycloaddition, as these methods can improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine (Br2) or chloromethyl methyl ether (MOMCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indoxyl derivatives, while reduction of a nitro group can yield an amine .
Scientific Research Applications
N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets in the body. The indole moiety can interact with various receptors and enzymes, while the tetrazole moiety can mimic carboxylic acids and bind to active sites of enzymes . This dual functionality allows the compound to exert its effects through multiple pathways, making it a versatile bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar biological activities.
5-Methyl-1H-tetrazole-1-acetic acid: A tetrazole derivative with bioisosteric properties.
Uniqueness
N-[2-(1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to its combination of indole and tetrazole moieties, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C19H18N6O |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H18N6O/c1-14-21-22-23-25(14)18-9-5-3-7-16(18)19(26)20-11-13-24-12-10-15-6-2-4-8-17(15)24/h2-10,12H,11,13H2,1H3,(H,20,26) |
InChI Key |
QSJDYPOQHGNMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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